molecular formula H2O4Te B8810611 Tellursaeure

Tellursaeure

Cat. No. B8810611
M. Wt: 193.6 g/mol
InChI Key: XHGGEBRKUWZHEK-UHFFFAOYSA-N
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Patent
US04087511

Procedure details

Tellurate or tellurite glasses are prepared by starting with either telluric acid or tellurous acid, respectively. Weigh out 688.92 gm H2TeO4.2H2O or 532.83 gm of H2TeO3. Dissolve in 1000 ml. For H2TeO4, heating may be used to effect dissolution, but for H2TeO3, the solution must be kept cold, i.e. -- below 10° C. (About 50-75 ml of concentrated HCl may be added to aid dissolution of the H2TeO3). Weigh out 100.1 gm CaCO3 and dissolve into the acid solution to form a clear solution.
Name
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2TeO4.2H2O
Quantity
688.92 g
Type
reactant
Reaction Step Four
[Compound]
Name
H2TeO3
Quantity
532.83 g
Type
reactant
Reaction Step Five
[Compound]
Name
H2TeO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
62.5 (± 12.5) mL
Type
reactant
Reaction Step Eight
[Compound]
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
100.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Te](O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Te](O)(O)=O
Step Four
Name
H2TeO4.2H2O
Quantity
688.92 g
Type
reactant
Smiles
Step Five
Name
H2TeO3
Quantity
532.83 g
Type
reactant
Smiles
Step Six
Name
H2TeO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
62.5 (± 12.5) mL
Type
reactant
Smiles
Cl
Step Nine
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in 1000 ml
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
to form a clear solution

Outcomes

Product
Name
Type
product
Smiles
[Te](=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[Te](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04087511

Procedure details

Tellurate or tellurite glasses are prepared by starting with either telluric acid or tellurous acid, respectively. Weigh out 688.92 gm H2TeO4.2H2O or 532.83 gm of H2TeO3. Dissolve in 1000 ml. For H2TeO4, heating may be used to effect dissolution, but for H2TeO3, the solution must be kept cold, i.e. -- below 10° C. (About 50-75 ml of concentrated HCl may be added to aid dissolution of the H2TeO3). Weigh out 100.1 gm CaCO3 and dissolve into the acid solution to form a clear solution.
Name
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2TeO4.2H2O
Quantity
688.92 g
Type
reactant
Reaction Step Four
[Compound]
Name
H2TeO3
Quantity
532.83 g
Type
reactant
Reaction Step Five
[Compound]
Name
H2TeO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
62.5 (± 12.5) mL
Type
reactant
Reaction Step Eight
[Compound]
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
100.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Te](O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Te](O)(O)=O
Step Four
Name
H2TeO4.2H2O
Quantity
688.92 g
Type
reactant
Smiles
Step Five
Name
H2TeO3
Quantity
532.83 g
Type
reactant
Smiles
Step Six
Name
H2TeO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
62.5 (± 12.5) mL
Type
reactant
Smiles
Cl
Step Nine
Name
H2TeO3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve in 1000 ml
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
CUSTOM
Type
CUSTOM
Details
to form a clear solution

Outcomes

Product
Name
Type
product
Smiles
[Te](=O)(=O)([O-])[O-]
Name
Type
product
Smiles
[Te](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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